VIPhyb Exhibits Competitive Antagonist Binding Affinity at VIP Receptors Distinct from Agonists
VIPhyb functions as a competitive antagonist at VIP receptors, binding with measurable affinity but failing to stimulate cAMP production, unlike native VIP. In small cell lung cancer (SCLC) cell line NCI-H209, VIPhyb inhibited specific 125I-VIP binding with an IC50 of 700 nM, compared to 10 nM for VIP and 20 nM for PACAP [1]. This difference in binding affinity and the lack of agonistic activity underscore its utility as a selective tool for blocking VIP signaling rather than activating it.
| Evidence Dimension | Inhibition of 125I-VIP binding (IC50) |
|---|---|
| Target Compound Data | 700 nM (VIPhyb) |
| Comparator Or Baseline | VIP: 10 nM; PACAP: 20 nM |
| Quantified Difference | 70-fold lower affinity than VIP; 35-fold lower than PACAP |
| Conditions | SCLC cell line NCI-H209, competitive radioligand binding assay |
Why This Matters
This quantitative comparison confirms VIPhyb's role as a competitive antagonist with measurable, albeit lower, receptor affinity relative to agonists, which is essential for experimental designs requiring blockade of endogenous VIP/PACAP signaling without receptor activation.
- [1] Moody TW, Zia F, Goldstein AL, et al. VIP analogs inhibit small-cell lung-cancer growth. Biomed Res. 1992;13(Suppl 2):131-135. View Source
